molecular formula C16H23N3O2S B4708767 N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N,3,4-TRIMETHYL-1-BENZENESULFONAMIDE

N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N,3,4-TRIMETHYL-1-BENZENESULFONAMIDE

Cat. No.: B4708767
M. Wt: 321.4 g/mol
InChI Key: QJCAOOFTXXKIFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N,3,4-TRIMETHYL-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing nitrogen atoms, and a benzenesulfonamide group, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N,3,4-TRIMETHYL-1-BENZENESULFONAMIDE typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of 1-ethyl-5-methyl-1H-pyrazole-4-carboxaldehyde with N,3,4-trimethylbenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N,3,4-TRIMETHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N,3,4-TRIMETHYL-1-BENZENESULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N,3,4-TRIMETHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt the growth and replication of microorganisms, making it effective as an antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-N,3,4-TRIMETHYL-1-BENZENESULFONAMIDE
  • N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N,3,4-TRIMETHYL-1-BENZENESULFONAMIDE
  • N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)METHYL]-N,3,4-TRIMETHYL-1-BENZENESULFONAMIDE

Uniqueness

The unique structural features of N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N,3,4-TRIMETHYL-1-BENZENESULFONAMIDE, such as the specific substitution pattern on the pyrazole ring and the presence of the benzenesulfonamide group, contribute to its distinct chemical and biological properties. These features can influence its reactivity, binding affinity to molecular targets, and overall efficacy in various applications .

Properties

IUPAC Name

N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-N,3,4-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2S/c1-6-19-14(4)15(10-17-19)11-18(5)22(20,21)16-8-7-12(2)13(3)9-16/h7-10H,6,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCAOOFTXXKIFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)CN(C)S(=O)(=O)C2=CC(=C(C=C2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N,3,4-TRIMETHYL-1-BENZENESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N,3,4-TRIMETHYL-1-BENZENESULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N,3,4-TRIMETHYL-1-BENZENESULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N,3,4-TRIMETHYL-1-BENZENESULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N,3,4-TRIMETHYL-1-BENZENESULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N,3,4-TRIMETHYL-1-BENZENESULFONAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.